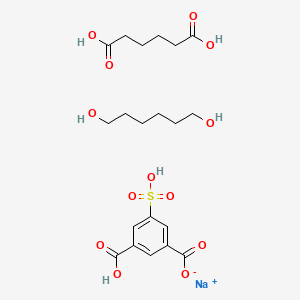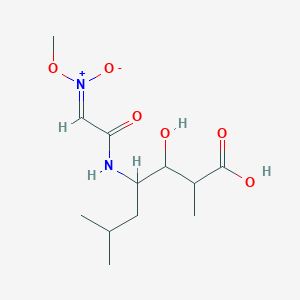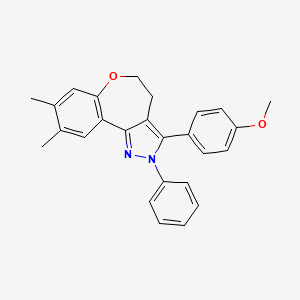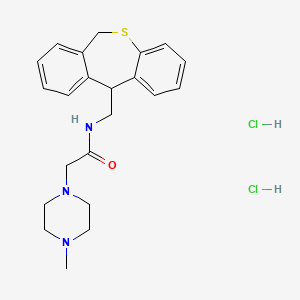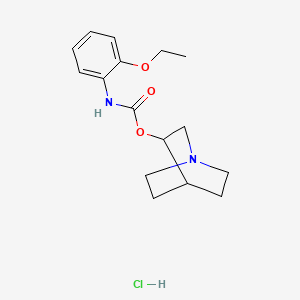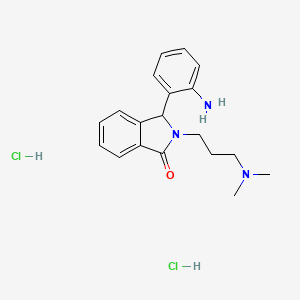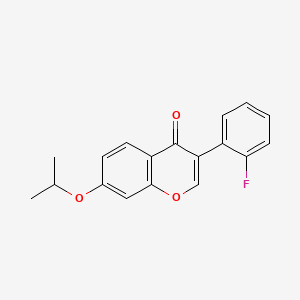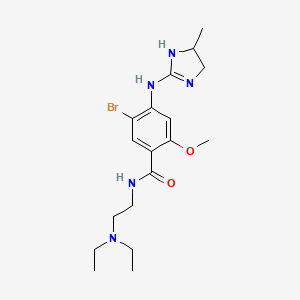
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their diverse biological activities. This compound may exhibit properties that make it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the bromine atom, and the attachment of the diethylaminoethyl and methoxy groups. Common reagents used in these reactions include brominating agents, amines, and methoxy sources. Reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-chlorobenzamide
- N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-fluorobenzamide
Uniqueness
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and pharmacokinetics compared to its chloro or fluoro analogs.
Propriétés
Numéro CAS |
111071-50-2 |
|---|---|
Formule moléculaire |
C18H28BrN5O2 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C18H28BrN5O2/c1-5-24(6-2)8-7-20-17(25)13-9-14(19)15(10-16(13)26-4)23-18-21-11-12(3)22-18/h9-10,12H,5-8,11H2,1-4H3,(H,20,25)(H2,21,22,23) |
Clé InChI |
JXNTXSYWGOFEOU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2=NCC(N2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


